molecular formula C10H22N4 B8179930 10-Azido-1-decanamine

10-Azido-1-decanamine

Cat. No.: B8179930
M. Wt: 198.31 g/mol
InChI Key: TZMPUETYXIVGHW-UHFFFAOYSA-N
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Description

10-Azido-1-decanamine: is an organic compound with the molecular formula C₁₀H₂₂N₄ and a molecular weight of 198.31 g/mol It is characterized by the presence of an azido group (-N₃) attached to a decylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Azido-1-decanamine typically involves the conversion of N-Boc-10-azidodecan-1-amine to the desired product . The reaction conditions often include the use of solvents such as dichloromethane and reagents like sodium azide. The process may involve multiple steps, including protection and deprotection of functional groups to achieve the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures due to the potentially hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions: 10-Azido-1-decanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: Formation of 10-amino-1-decanamine.

    Cycloaddition: Formation of triazole derivatives.

Scientific Research Applications

10-Azido-1-decanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Azido-1-decanamine primarily involves the reactivity of the azido group. The azido group can undergo reduction to form an amine, which can then participate in further chemical reactions. The azido group can also participate in cycloaddition reactions, forming stable triazole rings. These reactions are facilitated by the presence of catalysts and specific reaction conditions .

Comparison with Similar Compounds

  • 6-Azidohexylamine
  • 5-Azidopentan-1-amine
  • 1-Triacontylazide

Comparison: 10-Azido-1-decanamine is unique due to its longer carbon chain compared to similar compounds like 6-azidohexylamine and 5-azidopentan-1-amine. This longer chain can influence the compound’s physical properties and reactivity. Additionally, the presence of the azido group in this compound allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

10-azidodecan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N4/c11-9-7-5-3-1-2-4-6-8-10-13-14-12/h1-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMPUETYXIVGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCN=[N+]=[N-])CCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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